[1-(2-Hydroxy-ethyl)-piperidin-3-yl]-carbamic acid benzyl ester
CAS No.: 1353984-55-0
Cat. No.: VC8234166
Molecular Formula: C15H22N2O3
Molecular Weight: 278.35 g/mol
* For research use only. Not for human or veterinary use.
![[1-(2-Hydroxy-ethyl)-piperidin-3-yl]-carbamic acid benzyl ester - 1353984-55-0](/images/structure/VC8234166.png)
Specification
CAS No. | 1353984-55-0 |
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Molecular Formula | C15H22N2O3 |
Molecular Weight | 278.35 g/mol |
IUPAC Name | benzyl N-[1-(2-hydroxyethyl)piperidin-3-yl]carbamate |
Standard InChI | InChI=1S/C15H22N2O3/c18-10-9-17-8-4-7-14(11-17)16-15(19)20-12-13-5-2-1-3-6-13/h1-3,5-6,14,18H,4,7-12H2,(H,16,19) |
Standard InChI Key | MKKLGXKQIBLBPW-UHFFFAOYSA-N |
SMILES | C1CC(CN(C1)CCO)NC(=O)OCC2=CC=CC=C2 |
Canonical SMILES | C1CC(CN(C1)CCO)NC(=O)OCC2=CC=CC=C2 |
Introduction
[(S)-1-(2-Hydroxy-ethyl)-piperidin-3-yl]-carbamic acid benzyl ester is a chemical compound with the molecular formula and a molecular weight of 278.35 g/mol. It is also known by synonyms such as (S)-Benzyl (1-(2-hydroxyethyl)piperidin-3-yl)carbamate and DB-248708. The compound has been studied for its structural properties, synthesis methods, and potential applications in various fields, including pharmaceuticals.
Key Features:
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Functional Groups: Hydroxy group (-OH), carbamate group (-NHCOO), and benzyl ester.
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Chirality: The compound is chiral due to the asymmetric carbon in the piperidine ring.
Representations
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IUPAC Name: Benzyl [(3S)-1-(2-hydroxyethyl)piperidin-3-yl]carbamate.
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SMILES Notation:
O=C(OCC1=CC=CC=C1)N[C@H]2CCCNC2CCO
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Synthesis
The synthesis of [(S)-1-(2-Hydroxy-ethyl)-piperidin-3-yl]-carbamic acid benzyl ester typically involves:
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Formation of Piperidine Derivative: A piperidine precursor is functionalized at the 3-position.
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Carbamoylation Reaction: Introduction of the benzyl carbamate group via reaction with benzyl chloroformate or similar reagents.
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Hydroxyethyl Substitution: Addition of a hydroxyethyl group at the nitrogen position using ethylene oxide or other hydroxyl-containing reagents.
Pharmaceutical Development
The compound's structural features suggest potential utility in drug discovery, particularly as:
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A building block for designing bioactive molecules.
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A candidate for pharmacological evaluation due to its functional groups that may interact with biological targets.
Research Applications
It may serve as a reference compound in stereochemical studies or as an intermediate in organic synthesis.
Solubility
Limited solubility data restricts its application in aqueous environments without further chemical modification.
Stability
The presence of hydroxy and carbamate groups may render it susceptible to hydrolysis under certain conditions.
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